Cas no 2137691-85-9 (3,4-Quinolinediamine, 5-chloro-7,8-difluoro-)

3,4-Quinolinediamine, 5-chloro-7,8-difluoro- 化学的及び物理的性質
名前と識別子
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- 3,4-Quinolinediamine, 5-chloro-7,8-difluoro-
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- インチ: 1S/C9H6ClF2N3/c10-3-1-4(11)7(12)9-6(3)8(14)5(13)2-15-9/h1-2H,13H2,(H2,14,15)
- InChIKey: DROGAENNVRBANQ-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(Cl)C=C(F)C=2F)C(N)=C(N)C=1
3,4-Quinolinediamine, 5-chloro-7,8-difluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-362154-10.0g |
5-chloro-7,8-difluoroquinoline-3,4-diamine |
2137691-85-9 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
Enamine | EN300-362154-5.0g |
5-chloro-7,8-difluoroquinoline-3,4-diamine |
2137691-85-9 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
Enamine | EN300-362154-0.5g |
5-chloro-7,8-difluoroquinoline-3,4-diamine |
2137691-85-9 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
Enamine | EN300-362154-1.0g |
5-chloro-7,8-difluoroquinoline-3,4-diamine |
2137691-85-9 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
Enamine | EN300-362154-0.1g |
5-chloro-7,8-difluoroquinoline-3,4-diamine |
2137691-85-9 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
Enamine | EN300-362154-2.5g |
5-chloro-7,8-difluoroquinoline-3,4-diamine |
2137691-85-9 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
Enamine | EN300-362154-0.25g |
5-chloro-7,8-difluoroquinoline-3,4-diamine |
2137691-85-9 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
Enamine | EN300-362154-0.05g |
5-chloro-7,8-difluoroquinoline-3,4-diamine |
2137691-85-9 | 95.0% | 0.05g |
$624.0 | 2025-03-18 |
3,4-Quinolinediamine, 5-chloro-7,8-difluoro- 関連文献
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
3,4-Quinolinediamine, 5-chloro-7,8-difluoro-に関する追加情報
5-Chloro-7,8-Difluoro-3,4-Quinolinediamine (CAS No. 2137691-85-9): An Emerging Compound in Medicinal Chemistry
5-Chloro-7,8-difluoro-3,4-quinolinediamine (CAS No. 2137691-85-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of quinolinediamines, which are known for their diverse biological activities and have been extensively studied for their roles in various diseases.
The quinoline scaffold is a fundamental building block in many pharmaceuticals, and modifications to this core structure can lead to compounds with enhanced pharmacological profiles. The introduction of chloro and fluoro substituents at specific positions on the quinoline ring can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing the drug-like properties of the molecule.
Recent research has highlighted the potential of 5-chloro-7,8-difluoro-3,4-quinolinediamine as a potent inhibitor of specific enzymes involved in various pathological processes. For instance, studies have shown that this compound exhibits selective inhibition of certain kinases, which are key targets in cancer therapy. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with the development and progression of cancer. By selectively inhibiting these kinases, 5-chloro-7,8-difluoro-3,4-quinolinediamine could potentially offer a new approach to cancer treatment with reduced side effects compared to traditional chemotherapeutic agents.
In addition to its anti-cancer properties, 5-chloro-7,8-difluoro-3,4-quinolinediamine has also been investigated for its potential in treating neurodegenerative diseases. Research has demonstrated that this compound can modulate the activity of specific enzymes involved in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease. The ability to target these enzymes selectively may provide new therapeutic avenues for managing these debilitating conditions.
The pharmacokinetic properties of 5-chloro-7,8-difluoro-3,4-quinolinediamine have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and long half-life make it an attractive candidate for further development as a therapeutic agent. Moreover, the compound's low toxicity profile in preclinical models suggests that it may be well-tolerated in humans.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-chloro-7,8-difluoro-3,4-quinolinediamine in various disease settings. Early results from phase I trials have shown promising outcomes, with patients exhibiting good tolerability and preliminary evidence of therapeutic benefit. These findings have generated significant interest among researchers and pharmaceutical companies alike.
From a synthetic chemistry perspective, the preparation of 5-chloro-7,8-difluoro-3,4-quinolinediamine involves several well-established synthetic routes. One common approach involves the condensation of appropriate substituted anilines with 2-chloroacetyl chloride followed by cyclization under basic conditions. The introduction of chloro and fluoro substituents can be achieved through selective halogenation reactions. These synthetic methods are scalable and can be adapted for large-scale production if needed.
In conclusion, 5-chloro-7,8-difluoro-3,4-quinolinediamine (CAS No. 2137691-85-9) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing the treatment of various diseases.
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